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Compound of Interest

Compound Name:
Pyrazolo[1,5-a]pyridin-2-

ylmethanol

Cat. No.: B1315267 Get Quote

CAS Number: 76943-47-0

This technical guide provides a comprehensive overview of Pyrazolo[1,5-a]pyridin-2-
ylmethanol, a heterocyclic compound of interest to researchers, scientists, and drug

development professionals. This document details a proposed synthetic pathway, potential

biological activities based on related compounds, and relevant experimental protocols.

Introduction
Pyrazolo[1,5-a]pyridines and their related pyrazolo[1,5-a]pyrimidine analogs are recognized as

"privileged structures" in medicinal chemistry due to their diverse and significant biological

activities.[1] These scaffolds are integral to the development of targeted therapies, particularly

in oncology, where they have been investigated as potent kinase inhibitors.[1][2] Derivatives of

these core structures have shown promise in modulating key signaling pathways implicated in

cancer cell proliferation and survival, such as the PI3K/Akt pathway.[3]

While specific biological data for Pyrazolo[1,5-a]pyridin-2-ylmethanol is not extensively

documented in publicly available literature, this guide consolidates information on closely

related analogs to provide a foundational understanding of its potential therapeutic applications

and the methodologies to investigate them.
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Proposed Synthesis of Pyrazolo[1,5-a]pyridin-2-
ylmethanol
A plausible synthetic route to Pyrazolo[1,5-a]pyridin-2-ylmethanol can be conceptualized

through a multi-step process, beginning with the construction of the pyrazolo[1,5-a]pyridine

core, followed by functional group manipulation to introduce the hydroxymethyl group at the 2-

position. A general approach involves the oxidative [3+2] cycloaddition of an N-aminopyridine

with an appropriate α,β-unsaturated carbonyl compound.[4]

Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of Pyrazolo[1,5-a]pyridine-2-carbaldehyde

This initial step involves the formation of the core heterocyclic structure with a precursor

functional group at the 2-position.

Materials: N-aminopyridine, acrolein, and an oxidizing agent such as

(diacetoxyiodo)benzene (PIDA).

Procedure:

To a solution of N-aminopyridine in a suitable solvent like N-methylpyrrolidone, add

acrolein at room temperature.[4]

Slowly add PIDA to the reaction mixture and stir at room temperature.[4]

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, quench the reaction and extract the product with an organic solvent.

Purify the crude product by column chromatography to obtain Pyrazolo[1,5-a]pyridine-2-

carbaldehyde.

Step 2: Reduction of Pyrazolo[1,5-a]pyridine-2-carbaldehyde to Pyrazolo[1,5-a]pyridin-2-
ylmethanol

The final step is the reduction of the aldehyde to the primary alcohol.
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Materials: Pyrazolo[1,5-a]pyridine-2-carbaldehyde, sodium borohydride (NaBH₄), and a

protic solvent like ethanol.

Procedure:

Dissolve Pyrazolo[1,5-a]pyridine-2-carbaldehyde in ethanol and cool the solution in an ice

bath.

Add sodium borohydride portion-wise to the cooled solution.

Allow the reaction to warm to room temperature and stir until the starting material is

consumed, as indicated by TLC.

Quench the reaction carefully with water and extract the product with an appropriate

organic solvent.

Dry the organic layer, concentrate it under reduced pressure, and purify the residue by

column chromatography to yield Pyrazolo[1,5-a]pyridin-2-ylmethanol.

Step 1: Synthesis of Pyrazolo[1,5-a]pyridine-2-carbaldehyde Step 2: Reduction to Pyrazolo[1,5-a]pyridin-2-ylmethanol
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Proposed synthetic workflow for Pyrazolo[1,5-a]pyridin-2-ylmethanol.
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Potential Biological Activity and Signaling Pathways
While specific biological data for Pyrazolo[1,5-a]pyridin-2-ylmethanol is limited, the broader

class of pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines have demonstrated significant

activity as kinase inhibitors.[1][2] These compounds often act as ATP-competitive inhibitors,

targeting the ATP-binding pocket of various kinases.[1]

Kinase Inhibition
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been identified as potent inhibitors of

several kinases, including Pim-1, tyrosine kinases, and phosphoinositide 3-kinases (PI3Ks).[5]

The tables below summarize the inhibitory activities of representative compounds from these

classes.

Table 1: Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-

1 Kinase

Compound ID Pim-1 IC₅₀ (nM) Flt-3 IC₅₀ (nM) Reference

9a 45 >1000 [6]

9b 30 450 [6]

11a 15 220 [6]

11b 10 150 [6]

Table 2: Inhibitory Activity of a Representative Pyrazolo[1,5-a]pyrimidine Derivative against

EGFR Tyrosine Kinase

Compound ID
Inhibition % at 25
nM

IC₅₀ (nM) Reference

9b 81.72 8.4 [5]

Table 3: Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives against PI3K

Isoforms
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Compound ID PI3Kδ IC₅₀ (µM) PI3Kα IC₅₀ (µM) Reference

7 0.47 >60 [3]

PI3K Signaling Pathway
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth,

proliferation, and survival.[3] Dysregulation of this pathway is a common feature in many

cancers, making it an attractive target for therapeutic intervention.[1] Pyrazolo[1,5-a]pyrimidine

derivatives have been shown to inhibit PI3Kδ, an isoform highly expressed in immune cells.[3]
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Simplified PI3K signaling pathway and the inhibitory action of Pyrazolo[1,5-a]pyridine
derivatives.

Experimental Protocols for Biological Assays
General Kinase Assay (Luminescence-Based)
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This protocol provides a general framework for a luminescent kinase assay to measure the

amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase

activity.

Reagent Preparation:

Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA).

Prepare a 4X solution of the kinase in 1X kinase buffer.

Prepare a 4X solution of the substrate and ATP in 1X kinase buffer.

Prepare serial dilutions of the test compound (e.g., Pyrazolo[1,5-a]pyridin-2-ylmethanol)
in 1X kinase buffer containing a constant percentage of DMSO.

Assay Procedure:

Add the test compound dilutions to the wells of a microplate.

Add the kinase solution to the wells.

Initiate the reaction by adding the substrate/ATP mixture.

Incubate the plate at the optimal temperature for the kinase.

Stop the reaction and add a luciferase-based ATP detection reagent.

Measure the luminescence signal, which correlates with the amount of remaining ATP.

Data Analysis:

Calculate the percentage of kinase inhibition for each compound concentration.

Plot the percentage of inhibition against the logarithm of the compound concentration and

fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion
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Pyrazolo[1,5-a]pyridin-2-ylmethanol belongs to a class of heterocyclic compounds with

significant potential in drug discovery, particularly as kinase inhibitors. While direct biological

data for this specific molecule is sparse, the extensive research on related pyrazolo[1,5-

a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives provides a strong rationale for its

investigation as a potential modulator of cellular signaling pathways. The synthetic and

experimental protocols outlined in this guide offer a framework for the synthesis and biological

evaluation of Pyrazolo[1,5-a]pyridin-2-ylmethanol and its analogs, paving the way for future

research into their therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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